molecular formula C27H31NO7S B12776712 5-(4-(6-Ethoxycarbonyloxy-2,5,7,8-tetramethylchroman-2-ylmethoxy)benzyl)thiazolidine-2,4-dione CAS No. 137786-87-9

5-(4-(6-Ethoxycarbonyloxy-2,5,7,8-tetramethylchroman-2-ylmethoxy)benzyl)thiazolidine-2,4-dione

Cat. No.: B12776712
CAS No.: 137786-87-9
M. Wt: 513.6 g/mol
InChI Key: TUWVRIRVQCCGDG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(6-Ethoxycarbonyloxy-2,5,7,8-tetramethylchroman-2-ylmethoxy)benzyl)thiazolidine-2,4-dione typically involves multiple steps. The starting materials include 6-ethoxycarbonyloxy-2,5,7,8-tetramethylchroman and 4-(bromomethyl)benzyl thiazolidine-2,4-dione. The reaction proceeds through nucleophilic substitution, where the bromomethyl group is replaced by the chroman derivative under basic conditions .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-(4-(6-Ethoxycarbonyloxy-2,5,7,8-tetramethylchroman-2-ylmethoxy)benzyl)thiazolidine-2,4-dione undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazolidines, and various substituted derivatives .

Scientific Research Applications

5-(4-(6-Ethoxycarbonyloxy-2,5,7,8-tetramethylchroman-2-ylmethoxy)benzyl)thiazolidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a model compound for studying thiazolidinedione derivatives.

    Biology: Investigated for its potential antioxidant properties due to the chroman moiety.

    Medicine: Explored for its antidiabetic effects, similar to other thiazolidinediones.

Mechanism of Action

The mechanism of action of 5-(4-(6-Ethoxycarbonyloxy-2,5,7,8-tetramethylchroman-2-ylmethoxy)benzyl)thiazolidine-2,4-dione involves its interaction with peroxisome proliferator-activated receptors (PPARs). These receptors play a crucial role in regulating glucose and lipid metabolism. The compound binds to PPARs, leading to the activation of genes involved in glucose uptake and insulin sensitivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-(6-Ethoxycarbonyloxy-2,5,7,8-tetramethylchroman-2-ylmethoxy)benzyl)thiazolidine-2,4-dione is unique due to the presence of the chroman moiety, which imparts additional antioxidant properties. This makes it a promising candidate for further research in both antidiabetic and antioxidant therapies .

Properties

CAS No.

137786-87-9

Molecular Formula

C27H31NO7S

Molecular Weight

513.6 g/mol

IUPAC Name

[2-[[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]methyl]-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-yl] ethyl carbonate

InChI

InChI=1S/C27H31NO7S/c1-6-32-26(31)34-22-15(2)16(3)23-20(17(22)4)11-12-27(5,35-23)14-33-19-9-7-18(8-10-19)13-21-24(29)28-25(30)36-21/h7-10,21H,6,11-14H2,1-5H3,(H,28,29,30)

InChI Key

TUWVRIRVQCCGDG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)OC1=C(C2=C(C(=C1C)C)OC(CC2)(C)COC3=CC=C(C=C3)CC4C(=O)NC(=O)S4)C

Origin of Product

United States

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